molecular formula C16H17N3O3S B253836 METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B253836
M. Wt: 331.4 g/mol
InChI Key: APYWOQNXRMHPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S It is characterized by the presence of a pyrimidine ring, a benzoate ester, and a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dimethylpyrimidine-4-thiol. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of an appropriate coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate
  • Methyl 3-({[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate)

Uniqueness

METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a pyrimidine ring and a thioacetyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 3-[[2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C16H17N3O3S/c1-10-7-15(18-11(2)17-10)23-9-14(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

APYWOQNXRMHPCA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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